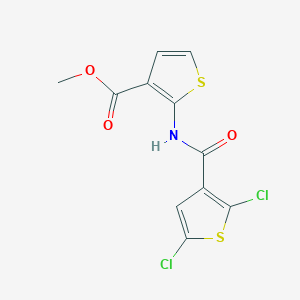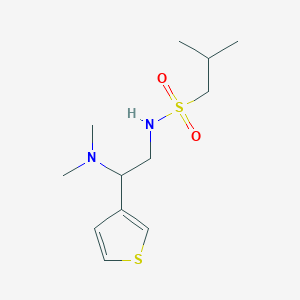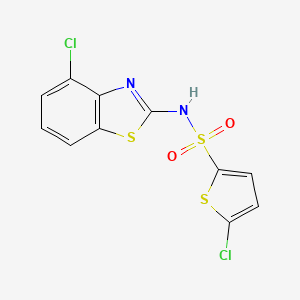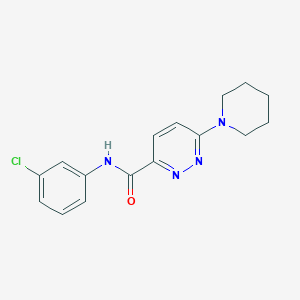
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C29H29N5O3 .
Synthesis Analysis
The synthesis of benzamide compounds like “this compound” can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared via a two-step procedure and is reusable .作用机制
Target of Action
It is known that acenaphthene derivatives, to which this compound belongs, have shown diverse biological properties including antitumor activities
Mode of Action
As an acenaphthene derivative, it may share similar mechanisms with other compounds in this class, which have been found to exhibit antitumor activities . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.
Result of Action
It is known that some acenaphthene derivatives have demonstrated antitumor activity in various human solid tumor cell lines
实验室实验的优点和局限性
The use of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide in laboratory experiments has several advantages, such as its relatively low cost, its high purity, and its ability to be easily synthesized. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects, which makes it a useful tool for studying the effects of these compounds in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound is a synthetic compound, which means that it may have unknown side effects that could be harmful.
未来方向
There are many potential future directions for the study of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide. One potential direction is to further investigate its mechanism of action and to better understand how it interacts with various enzymes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory diseases or neurological disorders. Additionally, further research could be done to determine the safety and efficacy of this compound in humans. Finally, further research could be done to explore the potential of this compound as a drug delivery system, as well as its potential for use in other areas, such as agriculture and food production.
合成方法
The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is relatively straightforward and involves a few simple steps. The first step is to synthesize the acenaphthylene derivative, which is done by reacting 1,2-dihydroacenaphthylene with sodium hydroxide and ethanol. The resulting product is then reacted with 4-butoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired this compound.
科学研究应用
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has been used in a variety of scientific research applications, such as the study of cell signaling pathways, the development of new drugs, and the study of enzyme inhibition. In particular, this compound has been used to study the effects of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used to study the effects of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of memory and learning. Additionally, this compound has been used to study the effects of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
属性
IUPAC Name |
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYXLKVBSLDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)


